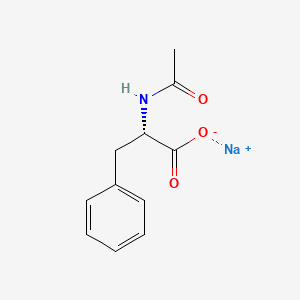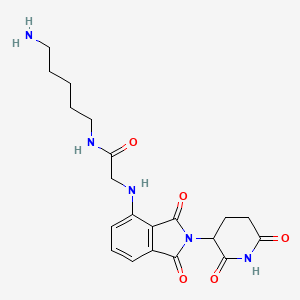![molecular formula C9H7ClFN3O2 B11930533 Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)
Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of chlorine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-6-fluoropyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-A]pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: The chlorine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The pyrazolo[1,5-A]pyrimidine ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidines, which can have enhanced biological activities or different physical properties .
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science: Utilized in the development of fluorescent probes and sensors for detecting various biological and chemical species.
Mecanismo De Acción
The mechanism of action of Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Comparación Con Compuestos Similares
- Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylate
- Ethyl 6-bromo-5-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate
Comparison: Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Similar compounds may have different substituents, leading to variations in their biological activities and applications .
Propiedades
Fórmula molecular |
C9H7ClFN3O2 |
|---|---|
Peso molecular |
243.62 g/mol |
Nombre IUPAC |
ethyl 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H7ClFN3O2/c1-2-16-9(15)5-3-12-14-4-6(11)7(10)13-8(5)14/h3-4H,2H2,1H3 |
Clave InChI |
RFMFYAXNPQLNHH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2N=C(C(=CN2N=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)




![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)



![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)


